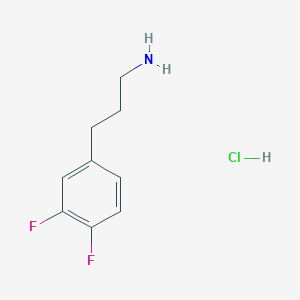

3-(3,4-Difluorophenyl)propan-1-amine hydrochloride

Description

IUPAC Nomenclature and Systematic Classification

3-(3,4-Difluorophenyl)propan-1-amine hydrochloride is systematically classified as an aromatic amine with fluorinated substituents. Its IUPAC name is derived from the parent chain, substituent positions, and functional groups:

- Parent chain : Propan-1-amine (a three-carbon chain with a primary amine group at carbon 1).

- Substituent : A 3,4-difluorophenyl group attached to carbon 3 of the propan-1-amine backbone.

- Salt form : Hydrochloride, indicating the protonation of the amine to form a cationic species paired with chloride anions.

The compound belongs to the broader class of fluorinated aromatic amines , which are characterized by enhanced lipophilicity and metabolic stability due to fluorine’s electronegativity and small atomic size.

Molecular formula : C9H10F2N·HCl

Molecular weight : 207.65 g/mol (calculated from propan-1-amine core and substituents).

Molecular Geometry and Stereochemical Considerations

Structural Framework

The molecule consists of:

- A propan-1-amine backbone : A linear chain of three carbons with a primary amine (-NH2) at carbon 1.

- A 3,4-difluorophenyl substituent attached to carbon 3, introducing a planar aromatic ring with fluorine atoms at meta positions.

Key Geometric Features:

| Feature | Description |

|---|---|

| Propan-1-amine chain | NH2-CH2-CH2-CH2-Ph (with Ph = 3,4-difluorophenyl). |

| Phenyl substituent | Aromatic ring with fluorine atoms at carbons 3 and 4, creating a meta-substituted pattern. |

| Hydrogen bonding | The protonated amine (-NH3+) forms hydrogen bonds with chloride ions. |

Stereochemical Analysis

The propan-1-amine backbone lacks stereogenic centers due to its linear structure. However, the 3,4-difluorophenyl group introduces steric and electronic effects that influence molecular conformation:

- Fluorine placement : Fluorine atoms at positions 3 and 4 create steric hindrance, favoring coplanar arrangements with adjacent groups.

- Ring-electron interactions : Fluorine’s electronegativity withdraws electron density from the aromatic ring, altering π-electron distribution and potential reactivity.

No stereoisomers are possible for this compound due to the absence of chiral centers.

Crystallographic Data and Hydrogen Bonding Networks

Crystal Packing and Intermolecular Interactions

While direct crystallographic data for this compound is unavailable, analogous fluorinated aromatic amines (e.g., 1-(3,4-difluorophenyl)propan-1-amine hydrochloride) exhibit characteristic packing patterns:

| Interaction Type | Description |

|---|---|

| Hydrogen bonding | Protonated amine (-NH3+) forms ionic bonds with Cl-. |

| Van der Waals forces | Fluorine’s small size minimizes steric repulsion, enabling close packing. |

| Aromatic stacking | Weak π-π interactions between phenyl rings in adjacent molecules. |

Hydrogen Bonding Networks

In hydrochloride salts, the primary amine is protonated, creating a strong ionic interaction with chloride:

- N-H···Cl bonding : The -NH3+ group donates protons to adjacent Cl-, forming a network of hydrogen bonds that stabilize the crystal lattice.

- Fluorine interactions : Fluorine atoms may participate in weak C-F···H interactions with nearby hydrogens, though these are less significant than ionic bonds.

Properties

IUPAC Name |

3-(3,4-difluorophenyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2N.ClH/c10-8-4-3-7(2-1-5-12)6-9(8)11;/h3-4,6H,1-2,5,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEWXMFSJFJKKDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCCN)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Difluorophenyl)propan-1-amine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 3,4-difluorobenzaldehyde.

Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride.

Conversion to Bromide: The alcohol is then converted to a bromide using phosphorus tribromide.

Amination: The bromide is reacted with ammonia or an amine to form the corresponding amine.

Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar steps but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Oxidation Reactions

Fluorinated amines undergo oxidation to form nitro compounds or hydroxylamines, depending on the oxidizing agent. For example:

-

Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media.

-

Conditions : Elevated temperatures (80–100°C) in aqueous or polar aprotic solvents.

-

Products :

Reduction Reactions

The amine group can be further reduced, though this is less common due to its stability:

-

Catalytic Hydrogenation :

Substitution Reactions

The amine group participates in nucleophilic substitution:

Alkylation/Acylation

-

Reagents : Alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride).

-

Conditions : Basic media (e.g., triethylamine) in dichloromethane or THF.

-

Products :

Salt Formation and Acid-Base Reactions

The hydrochloride salt reacts with bases to regenerate the free amine:

-

Reagents : Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

-

Conditions : Room temperature in water/organic biphasic systems.

Cyclopropanation (Structural Analogs)

For cyclopropane derivatives (e.g., 2-(3,4-difluorophenyl)cyclopropan-1-amine hydrochloride):

-

Reagents : Trimethylsulfoxonium iodide, sodium hydride (NaH) in DMSO.

-

Conditions : 0–25°C, forming trans-cyclopropane isomers selectively.

Thermal Decomposition

Under pyrolysis (>200°C), the compound degrades into:

-

Products : Fluorobenzene derivatives and ammonia.

-

Mechanism : Hofmann elimination pathway.

Scientific Research Applications

Medicinal Chemistry

Antithrombotic Agent:

One of the primary applications of 3-(3,4-difluorophenyl)propan-1-amine hydrochloride is as an intermediate in the synthesis of ticagrelor, a potent antiplatelet drug used to prevent thrombotic events in patients with acute coronary syndrome. Ticagrelor functions as a P2Y12 receptor antagonist, and CPA.HCl plays a crucial role in its synthesis pathway by serving as a chiral building block .

Neuropharmacological Studies:

Research has indicated that compounds similar to CPA.HCl exhibit potential neuropharmacological effects. Studies suggest that modifications of the difluorophenyl group can lead to variations in biological activity, which makes such compounds valuable for developing new treatments for neurological disorders .

Synthesis and Chemical Reactions

Synthetic Methodologies:

The synthesis of this compound involves several steps that include the reaction of difluorobenzaldehyde with malonic acid and subsequent cyclization reactions. This synthetic route is noted for its efficiency and environmental friendliness, utilizing non-explosive reagents .

| Step | Description |

|---|---|

| 1 | Reaction of 3,4-difluorobenzaldehyde with malonic acid. |

| 2 | Cyclization to form cyclopropanamine derivatives. |

| 3 | Hydrochloride salt formation through acidification. |

Pharmaceutical Development

Drug Design:

The structural characteristics of CPA.HCl make it an attractive candidate for drug design due to its ability to modify pharmacokinetic properties. The presence of fluorine atoms enhances lipophilicity and metabolic stability, which are critical factors in drug development .

Case Studies:

Several case studies have demonstrated the efficacy of ticagrelor derivatives synthesized from CPA.HCl in clinical settings. These studies highlight the compound's role in improving patient outcomes in cardiovascular therapies .

Mechanism of Action

The mechanism of action of 3-(3,4-Difluorophenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can mimic or inhibit the action of natural neurotransmitters, thereby affecting signal transmission in the nervous system. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Fluorinated Aromatic Substituents

Table 1: Fluorinated Propan-1-amine Derivatives

Key Observations :

- Substituent Effects : The position and number of fluorine atoms significantly influence molecular weight and polarity. For example, 1-(3,4-difluorophenyl)propan-1-amine hydrochloride has a lower molecular weight (207.66 + HCl) compared to 3-(3-chloro-4-fluorophenyl)-1-(3,4-difluorophenyl)propan-1-amine hydrochloride (336.2 g/mol) due to the addition of a chlorine atom and a second aryl group .

Functional Analogues in Drug Development

Several related compounds are used as MCHR1 antagonists, highlighting the pharmacological relevance of this structural class:

- (+)-SNAP-7941 : A methylated derivative with a 3,4-difluorophenyl group and pyrimidinecarboxylate backbone. It demonstrates high MCHR1 antagonism and has been radiolabeled for PET imaging .

- [18F]FE@SNAP : A fluoroethylated analogue of SNAP-7941, designed for enhanced blood-brain barrier penetration .

Table 2: Pharmacological Propan-1-amine Derivatives

Key Observations :

- Bioactivity : The 3,4-difluorophenyl moiety is critical for MCHR1 binding, as seen in (+)-SNAP-7941 . Modifications like fluoroethylation ([18F]FE@SNAP) improve pharmacokinetics but may alter receptor affinity .

- Synthetic Utility : Precursors like SNAP-acid and Tos@SNAP are intermediates in radiotracer synthesis .

Physicochemical Properties of Related Hydrochloride Salts

Table 3: Physical Properties Comparison

Key Observations :

- Polarity : Methoxy-substituted derivatives (e.g., 3-(3,4-dimethoxyphenyl)propan-1-amine HCl) exhibit higher boiling points (296.2°C) compared to fluorinated analogs, likely due to increased hydrogen bonding .

- Stability : Hydrochloride salts generally enhance solubility and stability, critical for in vivo applications .

Biological Activity

3-(3,4-Difluorophenyl)propan-1-amine hydrochloride is a compound of significant interest due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview based on diverse research sources.

Chemical Structure and Properties

The compound features a propan-1-amine backbone substituted with a 3,4-difluorophenyl group. This structure contributes to its unique chemical properties, enhancing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Binding to Receptors : The compound modulates the activity of neurotransmitter receptors, potentially influencing signaling pathways involved in neurological functions.

- Inhibition of Enzymes : It may inhibit specific enzymes that play critical roles in metabolic processes, thereby affecting cellular functions .

- Alteration of Signal Transduction : By impacting intracellular signaling pathways, the compound can lead to significant changes in cellular behavior and responses.

Biological Activity

Research has demonstrated that this compound exhibits various biological activities:

Antiproliferative Effects

Studies have shown that compounds with similar structures exhibit antiproliferative activity against cancer cell lines. For instance, fluorinated derivatives have been evaluated for their effects on breast, colon, and lung cancer cells, indicating potential therapeutic applications in oncology .

Enzyme Inhibition

The compound has been studied for its ability to inhibit enzymes involved in critical biochemical pathways. For example, it has shown promise in inhibiting dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cellular proliferation .

Table 1: Summary of Biological Activities

Detailed Findings

- Anticancer Activity : In vitro studies have indicated that related compounds exhibit low micromolar IC50 values against cancer cell lines, suggesting that this compound may possess similar properties . The structure-activity relationship indicates that the difluorophenyl group enhances potency against specific cancer types.

- Neurological Implications : The compound's potential as a ligand in receptor binding studies highlights its relevance in treating neurological disorders. Its ability to modulate neurotransmitter systems could lead to advancements in therapies for conditions such as depression and anxiety.

- Enzyme Targeting : Research into the inhibition of DHFR suggests that this compound could be effective in cancer treatment by disrupting folate metabolism necessary for tumor growth .

Q & A

Q. What are the recommended safety protocols for handling 3-(3,4-difluorophenyl)propan-1-amine hydrochloride in laboratory settings?

- Methodological Answer:

Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood to avoid inhalation or skin contact. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via certified hazardous waste channels . Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .

Q. How can researchers verify the purity of this compound?

- Methodological Answer:

Perform HPLC with a C18 column (mobile phase: acetonitrile/0.1% TFA in H₂O, gradient elution) and confirm purity >95% via UV detection at 254 nm. Validate with ¹H/¹³C NMR (e.g., δ 7.3–7.1 ppm for aromatic protons, δ 2.6–3.1 ppm for propylamine chain) and HRMS (theoretical [M+H]⁺ = 207.063) .

Q. What synthetic routes are documented for preparing this compound?

- Methodological Answer:

A common method involves reductive amination of 3,4-difluorophenylacetone with ammonium acetate and sodium cyanoborohydride in methanol under reflux (48–72 hours). Purify via recrystallization from ethanol/HCl to obtain the hydrochloride salt .

Advanced Research Questions

Q. How can conflicting NMR data for structurally similar fluorophenylpropanamine derivatives be resolved?

Q. What strategies optimize yield in the synthesis of this compound?

- Methodological Answer:

Optimize reaction temperature (40–60°C) and stoichiometry (1.2 equiv. NaBH₃CN). Use catalytic acid (e.g., acetic acid) to accelerate imine formation. Monitor intermediates by TLC (silica, eluent: EtOAc/hexane 1:1) .

Q. How do researchers address discrepancies in reported biological activity data for fluorinated propanamine derivatives?

- Methodological Answer:

Standardize assay conditions (e.g., cell lines, incubation time) and validate with positive controls (e.g., duloxetine for serotonin reuptake studies). Use deuterated internal standards in LC-MS to quantify metabolite interference .

Q. What analytical challenges arise in characterizing trace impurities in this compound?

- Methodological Answer:

Employ UPLC-MS/MS with a polar embedded column (e.g., HILIC) to separate polar byproducts (e.g., unreacted ketone intermediates). Use ion mobility spectrometry to resolve co-eluting isomers .

Notes for Experimental Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.